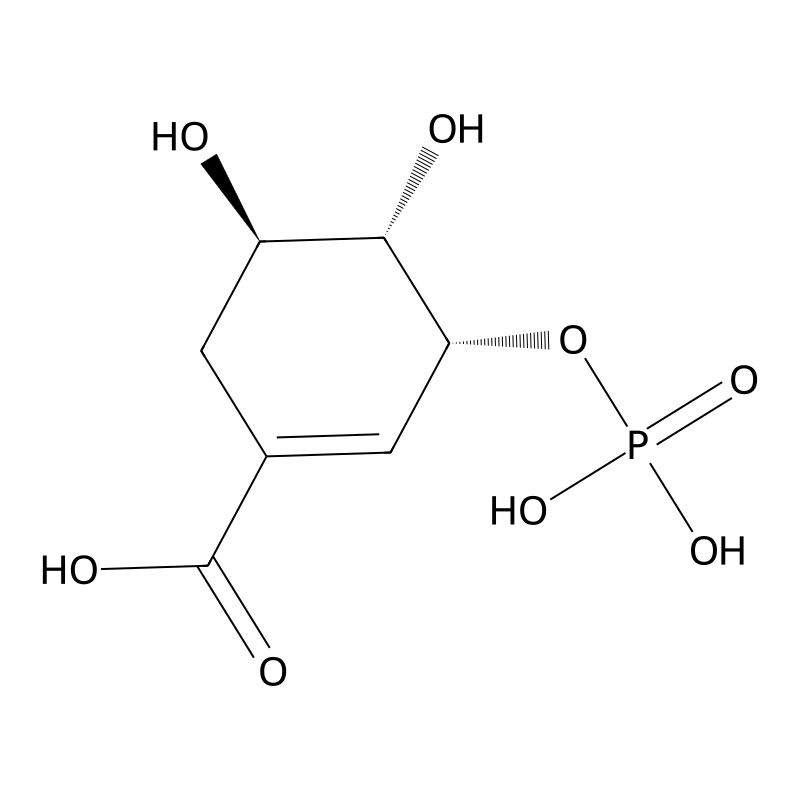Biomarket & Metabolite Standards
CAS No.:108-01-0
Molecular Formula:C4H11NO
C4H11NO
(CH3)2NCH2CH2OH
C4H11NO
(CH3)2NCH2CH2OH
Molecular Weight:89.14 g/mol
Availability:
In Stock
CAS No.:63959-45-5
Molecular Formula:C7H11O8P
Molecular Weight:254.13 g/mol
Availability:
In Stock
CAS No.:28305-26-2
Molecular Formula:C3H6O4
Molecular Weight:106.08 g/mol
Availability:
In Stock
CAS No.:6333-54-6
Molecular Formula:C20H39NO3
Molecular Weight:341.5 g/mol
Availability:
In Stock
CAS No.:542-32-5
Molecular Formula:C6H11NO4
Molecular Weight:161.16 g/mol
Availability:
In Stock
CAS No.:17686-38-3
Molecular Formula:C7H11NO5
Molecular Weight:189.17 g/mol
Availability:
In Stock





